molecular formula C15H16N2O4 B12048494 Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12048494
M. Wt: 288.30 g/mol
InChI Key: JVMZOUSLJQEGLC-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The compound’s structure features a tetrahydropyrimidine ring, which is a six-membered ring containing two nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and proteins involved in disease pathways, such as those related to inflammation and cancer . It may also interfere with the replication of viruses by targeting viral enzymes .

Biological Activity

Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as DHPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, synthesis pathways, and potential applications in various fields.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 193623-14-2

1. Antimicrobial Activity

Research indicates that derivatives of the dihydropyrimidine framework exhibit notable antimicrobial properties. For instance, studies have shown that DHPM compounds possess antibacterial and antifungal activities against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis and disruption of fungal membrane integrity .

2. Anticancer Properties

Dihydropyrimidine derivatives have been investigated for their anticancer potential. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure of DHPM allows it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

3. Insecticidal Activity

DHPM has shown promising insecticidal activity against mosquito larvae and adult stages. In a controlled study, the compound demonstrated significant larvicidal effects with an LC50 value of 1.08 µg/mL, indicating its potential use in vector control strategies . The efficacy was attributed to its ability to disrupt the nervous system of insects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The presence of various substituents on the phenyl ring and the carbonyl groups significantly influences its biological activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal properties
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
InsecticidalSignificant larvicidal activity against Anopheles mosquitoes (LC50 = 1.08 µg/mL)

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various dihydropyrimidine derivatives, it was found that methyl 3-acetyl derivatives exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer properties of DHPM revealed that treatment with this compound led to a significant reduction in cell viability across several cancer cell lines (e.g., MCF-7 breast cancer cells). Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptosis induction as a mechanism of action.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C15H16N2O4/c1-9-12(14(19)21-3)13(11-7-5-4-6-8-11)17(10(2)18)15(20)16-9/h4-8,13H,1-3H3,(H,16,20)

InChI Key

JVMZOUSLJQEGLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N(C(=O)N1)C(=O)C)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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